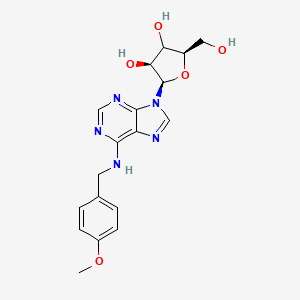

N6-(4-Methoxybenzyl)adenosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H21N5O5 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C18H21N5O5/c1-27-11-4-2-10(3-5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14?,15+,18-/m1/s1 |

InChI Key |

LZNPQLJNXKVMMY-OWYXCUOISA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Function of N6-(4-Methoxybenzyl)adenosine in Plant Development: A Technical Guide

Introduction: Unveiling the Role of a Synthetic Cytokinin

N6-(4-Methoxybenzyl)adenosine is a synthetic derivative of adenine, belonging to the class of aromatic cytokinins.[1][2] Cytokinins are a class of phytohormones that play a pivotal role in regulating a myriad of processes in plant growth and development, most notably cell division and differentiation.[2][3][4] The N6-substituent, in this case, a 4-methoxybenzyl group, is a key determinant of its biological activity.[5][6] This guide provides an in-depth technical overview of the function of N6-(4-Methoxybenzyl)adenosine, its mechanism of action, and methodologies for its study, tailored for researchers and professionals in plant science and drug development.

Mechanism of Action: The Cytokinin Signaling Cascade

The biological effects of N6-(4-Methoxybenzyl)adenosine are mediated through the canonical cytokinin signaling pathway, a multi-step phosphorelay system that is well-characterized in the model organism Arabidopsis thaliana.[4][7][8]

1. Receptor Binding: The process initiates with the binding of N6-(4-Methoxybenzyl)adenosine to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of transmembrane histidine kinase receptors, such as AHK2, AHK3, and CRE1/AHK4.[6][7][9][10] The aromatic benzyl group of N6-(4-Methoxybenzyl)adenosine fits into the binding pocket of these receptors.[11]

2. Autophosphorylation and Phosphorelay: Upon ligand binding, the receptor undergoes a conformational change, leading to the autophosphorylation of a conserved histidine residue in its cytoplasmic kinase domain. This phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor.[4] Subsequently, the phosphate is relayed to a conserved histidine residue on a shuttle protein known as an Arabidopsis Histidine Phosphotransfer Protein (AHP).[4][7]

3. Nuclear Translocation and Response Regulation: The phosphorylated AHPs translocate from the cytoplasm to the nucleus.[4] In the nucleus, they transfer the phosphate group to an aspartate residue on the receiver domain of Arabidopsis Response Regulators (ARRs). There are two main types of ARRs: Type-B and Type-A.

-

Type-B ARRs: Phosphorylation of Type-B ARRs activates them, enabling them to bind to specific DNA sequences in the promoters of cytokinin-responsive genes and initiate their transcription.[4]

-

Type-A ARRs: Type-A ARRs are among the genes upregulated by activated Type-B ARRs. They, in turn, act as negative regulators of the signaling pathway, contributing to a feedback loop that fine-tunes the cytokinin response.[4]

This signaling cascade ultimately leads to the various physiological responses associated with cytokinin activity, including the promotion of cell division, shoot initiation, and inhibition of root elongation.

Caption: Cytokinin signaling pathway initiated by N6-(4-Methoxybenzyl)adenosine.

Quantitative Assessment of Biological Activity

The cytokinin activity of N6-(4-Methoxybenzyl)adenosine can be quantified using various bioassays. The activity is often compared to that of a well-characterized cytokinin, such as N6-benzyladenine (BAP) or trans-zeatin.

| Bioassay | Principle | Typical Concentration Range | Endpoint Measurement |

| Tobacco Callus Bioassay [12] | Promotion of cell division and callus growth in the presence of an auxin. | 0.01 - 10 µM | Fresh or dry weight of callus after a set culture period. |

| Amaranthus Betacyanin Bioassay [2] | Induction of betacyanin synthesis in the cotyledons of Amaranthus seedlings. | 0.1 - 100 µM | Spectrophotometric quantification of betacyanin. |

| Arabidopsis Root Elongation Inhibition Assay | Inhibition of primary root growth in Arabidopsis thaliana seedlings. | 0.01 - 10 µM | Measurement of primary root length after a set growth period. |

| Arabidopsis P-ARR5::GUS Reporter Assay [13] | Activation of a cytokinin-responsive promoter (ARR5) fused to a reporter gene (GUS). | 0.01 - 10 µM | Fluorometric or spectrophotometric quantification of GUS activity. |

Experimental Protocols

Protocol 1: Tobacco Callus Bioassay for Cytokinin Activity

This protocol details the steps to assess the ability of N6-(4-Methoxybenzyl)adenosine to induce callus growth in tobacco explants.

1. Materials and Reagents:

-

Tobacco (Nicotiana tabacum) pith or leaf explants

-

Murashige and Skoog (MS) basal medium

-

Sucrose

-

Agar

-

Auxin (e.g., 2,4-Dichlorophenoxyacetic acid, 2,4-D)

-

N6-(4-Methoxybenzyl)adenosine

-

Sterile petri dishes

-

Sterile forceps and scalpels

-

Laminar flow hood

-

Growth chamber (25°C, 16h light/8h dark photoperiod)

2. Preparation of Media:

-

Prepare MS medium supplemented with 3% (w/v) sucrose and a fixed concentration of auxin (e.g., 1 µM 2,4-D).

-

Aliquot the medium into flasks and add varying concentrations of N6-(4-Methoxybenzyl)adenosine (e.g., 0, 0.01, 0.1, 1, 10 µM). Include a positive control with a known cytokinin like BAP.

-

Adjust the pH to 5.8 and add 0.8% (w/v) agar.

-

Autoclave the media and pour into sterile petri dishes.

3. Explant Preparation and Culture:

-

Under sterile conditions in a laminar flow hood, excise small sections (approx. 5x5 mm) of tobacco pith or leaf tissue.

-

Place one explant onto the surface of the prepared agar medium in each petri dish.

-

Seal the petri dishes with parafilm and place them in the growth chamber.

4. Data Collection and Analysis:

-

After 4-6 weeks, carefully remove the callus that has formed on each explant.

-

Measure the fresh weight of the callus. For dry weight, dry the callus at 60°C for 48 hours before weighing.

-

Plot the average callus weight against the concentration of N6-(4-Methoxybenzyl)adenosine to generate a dose-response curve.

Caption: Workflow for the tobacco callus bioassay.

Protocol 2: Arabidopsis P-ARR5::GUS Reporter Gene Assay

This protocol describes a sensitive and specific method to quantify the in vivo cytokinin activity of N6-(4-Methoxybenzyl)adenosine using a transgenic Arabidopsis line.[13]

1. Materials and Reagents:

-

Arabidopsis thaliana seedlings carrying the P-ARR5::GUS reporter construct

-

Liquid MS medium with 1% (w/v) sucrose

-

N6-(4-Methoxybenzyl)adenosine

-

96-well microtiter plates

-

GUS extraction buffer

-

4-Methylumbelliferyl-β-D-glucuronide (MUG)

-

Fluorometer

2. Seedling Growth and Treatment:

-

Sterilize Arabidopsis seeds and germinate them in liquid MS medium in a 96-well plate under a 16h light/8h dark photoperiod at 22°C for 5-7 days.

-

Prepare a dilution series of N6-(4-Methoxybenzyl)adenosine in liquid MS medium.

-

Replace the growth medium in each well with the treatment solutions. Include a negative control (medium only) and a positive control (e.g., 1 µM BAP).

-

Incubate the seedlings for 6-24 hours.

3. GUS Activity Measurement:

-

Remove the treatment medium and add GUS extraction buffer to each well.

-

Freeze the plate at -80°C to lyse the cells, then thaw at room temperature.

-

Add the MUG substrate to each well and incubate at 37°C for 1-4 hours.

-

Stop the reaction by adding a stop buffer (e.g., 0.2 M Na2CO3).

-

Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

4. Data Analysis:

-

Normalize the fluorescence readings to the amount of protein in each well (optional but recommended).

-

Express the GUS activity as a fold change relative to the negative control.

-

Plot the fold change in GUS activity against the concentration of N6-(4-Methoxybenzyl)adenosine.

Caption: Workflow for the Arabidopsis P-ARR5::GUS reporter gene assay.

Conclusion and Future Perspectives

N6-(4-Methoxybenzyl)adenosine functions as a potent synthetic cytokinin, activating the canonical phosphorelay signaling pathway to regulate key aspects of plant development. Its aromatic nature places it in a class of cytokinins with distinct structure-activity relationships. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the specific roles of N6-(4-Methoxybenzyl)adenosine and similar compounds in plant growth, and for professionals in the agrochemical industry to explore their potential applications in agriculture and horticulture. Future research could focus on elucidating its receptor-binding kinetics, its metabolic fate within the plant, and its potential for receptor-specific agonism, which could lead to the development of more targeted plant growth regulators.

References

-

Romanov, G. A., Lomin, S. N., & Schmülling, T. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv. [Link]

-

Vince, G. S., & Hepher, A. (1987). Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of medicinal chemistry, 30(11), 2034–2037. [Link]

-

Doležal, K., Popa, I., Kryštof, V., Spíchal, L., Fojtíková, M., Holub, J., ... & Strnad, M. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Bioorganic & medicinal chemistry, 15(11), 3737–3747. [Link]

-

Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. Phytochemistry, 147, 115–125. [Link]

-

Romanov, G. A., Lomin, S. N., & Schmülling, T. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv. [Link]

-

Romanov, G. A., Lomin, S. N., & Schmülling, T. (2018). Cytokinin Activity of N 6-benzyladenine Derivatives Assayed by Interaction With the Receptors in Planta, in Vitro, and in Silico. Frontiers in plant science, 9, 1339. [Link]

-

Mok, M. C., & Martin, R. C. (2001). N6-benzyladenosine analogs of (A2′p)2A: Synthesis and activity to tobacco mosaic virus. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 1131–1134. [Link]

-

Hwang, I., Sheen, J., & Müller, B. (2002). Cytokinin signaling in Arabidopsis. The Plant Cell, 14(suppl_1), S1–S15. [Link]

-

Kurakawa, T., Ueda, N., Maekawa, M., Kobayashi, K., Kojima, M., Nagato, Y., ... & Kyozuka, J. (2009). Functional Analyses of LONELY GUY Cytokinin-Activating Enzymes Reveal the Importance of the Direct Activation Pathway in Arabidopsis. The Plant Cell, 21(10), 3042–3053. [Link]

-

Hothorn, M., Dabi, T., & Chory, J. (2012). Structural basis for cytokinin recognition by Arabidopsis thaliana histidine kinase 4. Nature chemical biology, 8(5), 481–483. [Link]

-

Romanov, G. A., Lomin, S. N., & Schmülling, T. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv. [Link]

-

Doležal, K., Popa, I., Kryštof, V., Spíchal, L., Fojtíková, M., Holub, J., ... & Strnad, M. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Bioorganic & medicinal chemistry, 15(11), 3737–3747. [Link]

-

Brenner, W. G., Romanov, G. A., Köllmer, I., Bürkle, L., & Schmülling, T. (2013). Crossing paths: cytokinin signalling and crosstalk. Development, 140(7), 1383–1397. [Link]

-

Antoni, T., Gonzalez-Guzman, M., Rodriguez, L., Rodrigues, A., Pizzio, G. A., & Rodriguez, P. L. (2020). Aromatic Cytokinin Arabinosides Promote PAMP-like Responses and Positively Regulate Leaf Longevity. International journal of molecular sciences, 21(14), 5069. [Link]

-

Hwang, I., Sheen, J., & Müller, B. (2002). Cytokinin signaling in Arabidopsis. The Plant cell, 14(suppl_1), S1-S15. [Link]

-

Savelieva, E., Zenchenko, A. A., Drenichev, M. S., Kolyachkina, S. V., Mikhailov, S. N., Tararov, V. I., ... & Romanov, G. A. (2022). In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. International journal of molecular sciences, 23(19), 11334. [Link]

-

Romanov, G. A., Lomin, S. N., & Schmülling, T. (2018). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv, 241281. [Link]

-

Romanov, G. A., Lomin, S. N., & Schmülling, T. (2002). A rapid cytokinin response assay in Arabidopsis indicates a role for phospholipase D in cytokinin signalling. The Plant journal : for cell and molecular biology, 30(2), 219–227. [Link]

-

Dora Agri-Tech. (2024, May 26). Bioassay of Cytokinin. [Link]

Sources

- 1. Preparation, biological activity and endogenous occurrence of N6-benzyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities | MDPI [mdpi.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Structural basis for cytokinin recognition by Arabidopsis thaliana histidine kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]

- 13. A rapid cytokinin response assay in Arabidopsis indicates a role for phospholipase D in cytokinin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of N6-(4-Methoxybenzyl)adenosine in cancer research.

An In-Depth Guide to the Application of N6-(4-Methoxybenzyl)adenosine in Cancer Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N6-(4-Methoxybenzyl)adenosine in cancer research. It delves into the compound's mechanism of action, provides detailed protocols for both in vitro and in vivo studies, and offers insights into data interpretation, grounded in established scientific literature.

Introduction: The Significance of N6-(4-Methoxybenzyl)adenosine

N6-(4-Methoxybenzyl)adenosine is a synthetic N6-substituted adenosine derivative that serves as a potent pharmacological tool for interrogating the adenosinergic signaling pathway in cancer.[1] The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine, a result of metabolic stress and hypoxia.[1][2] This accumulation of adenosine plays a critical role in cancer progression by suppressing the anti-tumor immune response and promoting angiogenesis.[2][3]

Adenosine exerts its effects through four G-protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3] N6-(4-Methoxybenzyl)adenosine is of particular interest due to its high binding affinity and selectivity for the A1 and A3 adenosine receptors (ARs).[1] By selectively activating these receptors, researchers can dissect their specific roles in cancer cell biology and the surrounding TME, paving the way for novel therapeutic strategies.

Core Mechanism of Action

The primary mechanism of action for N6-(4-Methoxybenzyl)adenosine involves the activation of A1 and A3 adenosine receptors. Understanding the downstream consequences of this activation is crucial for designing and interpreting experiments.

2.1. Primary Signaling Pathway

Both A1 and A3 receptors are primarily coupled to the inhibitory G-protein, Gi.[1] Upon binding of N6-(4-Methoxybenzyl)adenosine, the activated Gi protein inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger.[1] The decrease in cAMP levels subsequently impacts the activity of Protein Kinase A (PKA) and other downstream effectors, influencing a variety of cellular processes including proliferation, survival, and metabolism.

Caption: A1/A3 receptor activation by N6-(4-Methoxybenzyl)adenosine.

2.2. Potential Downstream Cellular Effects

While direct studies on N6-(4-Methoxybenzyl)adenosine are specific, research on closely related N6-benzyladenosine analogs provides valuable insights into its potential anti-cancer activities. These effects may include:

-

Induction of Apoptosis: Activation of caspase-3 and caspase-9, key executioners of the apoptotic cascade, has been observed with N6-benzyladenosine.[4]

-

Cell Cycle Arrest: The compound may halt the cell cycle at the G0/G1 phase, preventing cancer cell proliferation.[4]

-

Metabolic Interference: Some analogs have been shown to inhibit Farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway, which is often dysregulated in cancer.[4][5]

Application Notes: In Vitro Studies

In vitro assays are the first step in characterizing the anti-cancer effects of N6-(4-Methoxybenzyl)adenosine. The goal is to determine its potency, selectivity, and mechanism of action in various cancer cell lines.

3.1. Rationale and Experimental Design

The core objective is to assess how the compound affects cancer cell viability, proliferation, and survival. It is crucial to select cell lines known to express A1 and A3 adenosine receptors. Examples from related compound studies include glioma, colorectal, and bladder cancer cell lines.[4][5] A non-cancerous cell line should be included as a control to assess for cancer-specific cytotoxicity.

Caption: General workflow for in vitro screening of the compound.

3.2. Protocol: Cell Viability Assay (WST-1)

This protocol determines the concentration of N6-(4-Methoxybenzyl)adenosine that inhibits cell metabolic activity by 50% (IC50).

-

Materials:

-

Selected cancer and normal cell lines

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[6]

-

N6-(4-Methoxybenzyl)adenosine

-

DMSO (for stock solution)

-

96-well plates

-

WST-1 reagent

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate with 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

-

Compound Preparation: Prepare a 10 mM stock solution of N6-(4-Methoxybenzyl)adenosine in DMSO. Perform serial dilutions in culture medium to create 2X working solutions. (e.g., 200 µM, 100 µM, 50 µM, etc.).

-

Treatment: Remove the medium from the wells and add 100 µL of the appropriate working solution (including a vehicle control with the same percentage of DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours until a color change is apparent.

-

Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot a dose-response curve to calculate the IC50 value.

-

3.3. Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis after treatment.

-

Materials:

-

6-well plates

-

Treated cells from a parallel experiment

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with N6-(4-Methoxybenzyl)adenosine at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 400 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold 1X PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Application Notes: In Vivo Studies

In vivo studies are essential to validate the anti-tumor efficacy of N6-(4-Methoxybenzyl)adenosine in a complex biological system.

4.1. Rationale and Experimental Design

The most common approach is a tumor xenograft model, where human cancer cells are implanted into immunodeficient mice. This allows for the direct assessment of the compound's effect on tumor growth.[5]

Caption: Standard workflow for an in vivo xenograft study.

4.2. Protocol: Tumor Xenograft Growth Inhibition Study

-

Materials:

-

Immunodeficient mice (e.g., BALB/c nude)

-

Cancer cell line that showed sensitivity in vitro

-

Matrigel (optional, for improved tumor take-rate)

-

N6-(4-Methoxybenzyl)adenosine

-

Vehicle for injection (e.g., saline with 5% DMSO and 5% Tween-80)

-

Calipers for tumor measurement

-

-

Procedure:

-

Cell Implantation: Subcutaneously inject 1-5 million cancer cells suspended in PBS (or a PBS/Matrigel mixture) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumor volume with calipers every 2-3 days once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Group Randomization: When tumors reach an average volume of ~100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment: Administer N6-(4-Methoxybenzyl)adenosine (e.g., at 5, 10, 20 mg/kg) or vehicle control via a determined route (e.g., intraperitoneal injection) daily for a set period (e.g., 21 days).

-

Ongoing Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study. Significant weight loss (>15-20%) may indicate toxicity.

-

Study Endpoint: At the end of the treatment period (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and fix them for further histological or molecular analysis.

-

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The following table provides an example based on findings for related N6-substituted adenosine analogs.

| Assay Type | Cell Line | Compound | Result | Reference |

| In Vitro | ||||

| Apoptosis | T24 Bladder Cancer | N6-benzyladenosine (10 µM) | Increased Caspase-3 & -9 activity | [4] |

| Cell Growth | U87MG Glioma | N6-benzyladenosine (0.3-20 µM) | Inhibition of growth via FPPS | [4] |

| Proliferation | HCT116 Colorectal | N6-benzyladenosine | Antiproliferative effect | [5] |

| In Vivo | ||||

| Tumor Growth | Mammary Carcinoma (Mouse) | N6-allyl-adenosine | Increased lifespan | [9] |

| Tumor Growth | Mammary Carcinoma (Rat) | N6-allyl-adenosine | Slowed tumor growth rate | [9] |

| Tumor Growth | KiMol Xenograft (Mouse) | N6-isopentenyladenosine | Inhibition of tumor growth | [5] |

Conclusion and Future Perspectives

N6-(4-Methoxybenzyl)adenosine is a valuable research tool for investigating the complex role of A1/A3 adenosine receptor signaling in cancer. The protocols outlined here provide a robust framework for characterizing its anti-cancer potential, from initial in vitro screening to in vivo efficacy studies.

Future research should focus on its potential as an immunomodulatory agent. Given the immunosuppressive nature of adenosine in the TME, exploring whether A1/A3 activation can alter the immune cell infiltrate (e.g., T cells, NK cells) could uncover novel applications in immuno-oncology. Combination studies with checkpoint inhibitors or other targeted therapies also represent a promising avenue for future investigation.

References

- N6-(4-Methoxybenzyl)adenosine | High-Purity - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPnqLMKhJ_TCYSNVp9Si-uOhEn9v9p2f0XlSfP5DpNd52tqoySlT_ewPvr-YYhCxZ_b7ObNFQlQEjdexI1O5KygGRPSO-EQu_pgdwUbfv_RTRpNJJqtzWIah1i4rz5YLAViuVYoXboCQg=]

- N6-Benzyladenosine (Benzyladenosine) | Adenosine Receptor Agonist | MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFqfzXtMXQ1f7zMpUerJK04xhcD7kiXZKsEvZsjDzpEfoMbyey5zQHlRSNblKKh8s1kaTQKwB1Fv9dPlBZ7URqO4GB71JSyu8HC9IVmvPfDE7bxkHRAbwdR1ZCgIPQ6n_Hba3_AlITe11ina7HPJVpmw==]

- Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhU_-XVuteDdh2KaP-bPH1ydBEVBEoWGq0bJZ8UqAUDfqXTRLuB7R7-DMSONhytwPv6a3m2vFwRKWFLnRojMBmhnmMAJPdk3CHpNV_mhkrVXq3VK4ViTkcbZDeSl-yK-NT8nAd16gda7XJBxs=]

- N6-(4-Methoxybenzyl)adenosine-d3 | Stable Isotope | MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHOXWIskFutzpoAslJiPrXK6IVrz1QLLXdBAmyhv3vtVTdbiFur9kP_qo4gauSATpiDzk_dfmrsnHlMmZVL8_4MZ-2nsq0VG32siHB7JUjxUYzaAywsPk54GBT8Cqj4EtN5kqoW5HTspGCPLtIOxgHC54NMBwdpEtoXQW3Uhj2K8VOBl0pQhV8wFf9]

- The adenosinergic machinery in cancer: In-tandem insights from basic mechanisms to therapy - Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLkHXeR4_Jpw4s80BxBbFkweTzlT4ScD8y8Cv1icsnfHWOYETykUsRITjDP0-l6kzRzHhBXOzs48fwDTsbEY4KqzNuuVGHmQSpcpwCDarXhdaTAbRfn7d1UYLc13_BspAeBCkttTa4dvz9dM1dtyj60zqK0FUcBoRsy2kIpCaCiVzOlvetx6ii352TBpeg7Vp_jMc=]

- Current Understanding of the Role of Adenosine Receptors in Cancer - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF95xgtmsu-kSS94NruMWqT2TeUWBPI-EcpbJBGSpdzOG6Q3QzFanVxycVlkf8S34psn6prj0ae5GSouu6BMO4yw4pA5lCNOPp7zMz2ew1351KdHrH4X_BygECSiljmk4sYKWCR]

- Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7452700/]

- Engineered natural killer cells impede the immunometabolic CD73-adenosine axis in solid tumors | eLife. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp4YFXRG-G1s9t6z24-olnk1e_xq264nuwSJhZGiFBQebHxbJCFSRZzwR_A3ggJXhUeP9wxa-zY8nijOqNBJGZjhH_bQwU9iLz9PU7ESxzP8lFlLPb9tGvJVW3MbD8SqE_8vQ=]

- Study findings could lead to new anti-cancer drugs - Labiotech.eu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkip4FQT5j8g35Gjrgt6x180RaWRxYN2C33cpqeDumcv6wPpZYR5MkGmD2qEv0YqdRPFuOfH0DSSAw_novTD6TxYqPD1TtlQBuFkBmMYDqdUIek3Zk8oO4KQGk-yVIr4_2Jcn3bYLS-2F0IOMiJHbXOGrYT6Hrkayqa79ENHrVFbI01BxBn3zuoGU=]

- Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoAnTfPssc4BRoQXLST2NfrofrAQhdr7qoZrKJwm0Cq8LXp57FKmms7P79PNAhKwF1eZ60vqVKQN5L7lvpqc04c3UzbTfTpxgWWnjK4FyT4I-fKMhq9zLdxUhyUkasStX5eqHnLxIwLp8AsmeZ]

- Cell Use Instruction - NALM-6 Cell Line - Ubigene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElMpm-czDmExHP2wjJyMjolYKpMCZPXOKVu_nAZmuhi3-0BUfzv6K05bwWoFxDdKd1d0lwhdpeXeiidi5SSlnDyLwJnQ4HwvpY8vlUb_Z5VT95e8l6aaL0q33iP53IEx-4bMLyNBE8Cr6a2DdjeGvYRINFT-Mj3VlR_q9kpkiQ9eLjkFqh3uiUK0ySAi3AbMysnsL4yq11KtRduw10]

- ATCC Primary Cell Culture Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKpH43rF1nRqjLrSIKp8hEFVD2tmqeKrvaurFGeAjxR4RGoUSQECIvaxCQ928ujENXPVEdQ4iAwcJYC9M3TN2dF2XSJhzE6jFLli9HzIPEMIFNJEBbaTX9Q3jyNukIyQ6z137P7UuSTc6OuMFey0nEWBluwItFEffXBkQGDrSr1z9Wz2XkT3_D6lwPmHXgNgfdpeLB8GhuvumJYU4NS7_mtP1FP8LQlgjD5OOPSVpgC1xqeTu9__EmFnEnNxEPjcwVUuZgVR9PA5LSJh4UEoQP5aYzjFzUbTF-_G8=]

Sources

- 1. N6-(4-Methoxybenzyl)adenosine|High-Purity [benchchem.com]

- 2. University of Bonn study findings could lead to new anti-cancer drugs [labiotech.eu]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ubigene.us [ubigene.us]

- 7. atcc.org [atcc.org]

- 8. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N6-(4-Methoxybenzyl)adenosine: A Selective Adenosine A3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting the Adenosine A3 Receptor

The adenosine A3 receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and cardiovascular conditions.[1][2] As a Gi-coupled receptor, its activation initiates signaling cascades that modulate key cellular processes.[3] The development of selective agonists for the A3AR is a critical area of research, offering the potential for targeted therapeutic interventions with minimal off-target effects. N6-(4-Methoxybenzyl)adenosine is an adenosine analog that has been identified as a selective agonist for the A3AR, with the N6-benzyl substitution being a key determinant of its affinity and selectivity. This document provides a comprehensive guide to the use of N6-(4-Methoxybenzyl)adenosine in in vitro settings, detailing its mechanism of action and providing robust protocols for its application and validation.

Pharmacological Profile of N6-(4-Methoxybenzyl)adenosine

N6-(4-Methoxybenzyl)adenosine is a derivative of adenosine characterized by the presence of a 4-methoxybenzyl group at the N6 position of the purine ring. This modification is crucial for its interaction with adenosine receptors.

Chemical Properties:

| Property | Value |

| Chemical Name | N6-(4-Methoxybenzyl)adenosine |

| Synonyms | N-[(4-Methoxyphenyl)methyl]adenosine |

| Molecular Formula | C18H21N5O5 |

| Molecular Weight | 387.39 g/mol |

| CAS Number | 23666-24-2[4] |

Binding Affinity and Selectivity:

Structure-activity relationship (SAR) studies of N6-substituted adenosine derivatives have indicated that the presence of a benzyl group at the N6 position generally confers affinity for the A1 and A3 adenosine receptors.[3][5] Furthermore, it has been suggested that a 4-methoxy substitution on the benzyl ring can enhance selectivity for the A3 receptor.

Protocol 1: Radioligand Binding Assay for Determination of Ki at Human Adenosine Receptors

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of N6-(4-Methoxybenzyl)adenosine at human A1, A2A, and A3 adenosine receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human A1, A2A, or A3 adenosine receptors (e.g., CHO or HEK293 cells).

-

Radioligands:

-

N6-(4-Methoxybenzyl)adenosine

-

Non-specific binding control: Theophylline or a high concentration of a known non-selective adenosine receptor agonist/antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 10 mM MgCl2.

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Preparation: Prepare serial dilutions of N6-(4-Methoxybenzyl)adenosine in the assay buffer.

-

Reaction Mixture: In a 96-well plate, combine:

-

50 µL of cell membranes (protein concentration optimized for each receptor subtype).

-

50 µL of the appropriate radioligand at a concentration near its Kd.

-

50 µL of either assay buffer (for total binding), non-specific binding control (e.g., 100 µM Theophylline), or varying concentrations of N6-(4-Methoxybenzyl)adenosine.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of N6-(4-Methoxybenzyl)adenosine.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mechanism of Action: A3AR Signaling Pathways

Activation of the A3AR by an agonist like N6-(4-Methoxybenzyl)adenosine initiates a cascade of intracellular events primarily through its coupling to inhibitory G proteins (Gi/o). This leads to two major downstream signaling pathways:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The βγ-subunits of the dissociated G protein can activate other signaling molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), which in turn can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2.[7]

The following diagrams illustrate the primary signaling pathway of the A3AR and a general workflow for its characterization.

Caption: A3 Adenosine Receptor Signaling Pathway.

Caption: Experimental Workflow for A3AR Agonist Characterization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for characterizing the functional activity of N6-(4-Methoxybenzyl)adenosine at the A3AR.

Protocol 2: cAMP Functional Assay (Luminescence-Based)

This protocol utilizes a genetically encoded luciferase reporter (e.g., Promega's GloSensor™) to measure changes in intracellular cAMP levels in response to A3AR activation.

Materials:

-

HEK293 cells (or other suitable cell line) stably co-expressing the human A3AR and a cAMP-sensitive luciferase reporter.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay Buffer: CO2-independent medium (e.g., Gibco's CO2-independent medium).

-

GloSensor™ cAMP Reagent (Promega).

-

N6-(4-Methoxybenzyl)adenosine.

-

Forskolin (an adenylyl cyclase activator).

-

A known A3AR antagonist (e.g., MRS1220) for validation.

-

White, opaque 96-well or 384-well assay plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the engineered HEK293 cells into white, opaque assay plates at an appropriate density and allow them to adhere overnight.

-

Reagent Equilibration: On the day of the assay, remove the culture medium and add the GloSensor™ cAMP Reagent, prepared in CO2-independent medium, to each well. Incubate at room temperature for 2 hours to allow the reagent to equilibrate with the cells.

-

Compound Preparation: Prepare a serial dilution of N6-(4-Methoxybenzyl)adenosine in CO2-independent medium. Also, prepare a solution of Forskolin (e.g., 10 µM final concentration) and a combination of Forskolin with a known A3AR antagonist.

-

Assay Measurement:

-

Baseline: Measure the basal luminescence of the plate using a luminometer.

-

Agonist Stimulation: Add the serially diluted N6-(4-Methoxybenzyl)adenosine to the wells.

-

Forskolin Co-stimulation: To amplify the inhibitory signal, add Forskolin to all wells (except for the basal control) to stimulate cAMP production. A typical final concentration is 1-10 µM.

-

Antagonist Control: In designated wells, pre-incubate with the A3AR antagonist for 15-30 minutes before adding a fixed concentration of N6-(4-Methoxybenzyl)adenosine and Forskolin.

-

-

Incubation and Reading: Incubate the plate at room temperature for 15-20 minutes. Measure the luminescence in each well.

-

Data Analysis:

-

Normalize the data by expressing the luminescence signal as a percentage of the Forskolin-stimulated signal.

-

Plot the normalized response against the logarithm of the N6-(4-Methoxybenzyl)adenosine concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition of the Forskolin-stimulated response) using non-linear regression.

-

Protocol 3: Phospho-ERK1/2 Functional Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of ERK1/2 following A3AR activation.

Materials:

-

CHO or HEK293 cells stably expressing the human A3AR.

-

Cell culture medium.

-

Serum-free medium for starvation.

-

N6-(4-Methoxybenzyl)adenosine.

-

A known MEK inhibitor (e.g., U0126) as a negative control.

-

TR-FRET phospho-ERK assay kit (e.g., from Cisbio or PerkinElmer). This typically includes a terbium-cryptate labeled anti-phospho-ERK antibody and a d2-labeled anti-total ERK antibody.

-

Lysis buffer provided with the kit.

-

White, low-volume 384-well assay plates.

-

A TR-FRET compatible plate reader.

Procedure:

-

Cell Seeding and Starvation: Seed the cells into 384-well plates and grow to confluency. Prior to the assay, starve the cells in serum-free medium for at least 4 hours to reduce basal ERK phosphorylation.

-

Compound Stimulation:

-

Prepare serial dilutions of N6-(4-Methoxybenzyl)adenosine in serum-free medium.

-

Add the diluted compound to the starved cells and incubate for a predetermined time (typically 5-10 minutes at 37°C) to induce ERK phosphorylation.

-

Include a negative control with a MEK inhibitor pre-incubated for 30 minutes before agonist addition.

-

-

Cell Lysis: Remove the stimulation medium and add the lysis buffer containing the TR-FRET antibody pair to each well.

-

Incubation: Incubate the plate at room temperature for at least 2 hours (or as recommended by the kit manufacturer) to allow for cell lysis and antibody binding.

-

TR-FRET Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) for each well.

-

Normalize the data to the basal (unstimulated) control.

-

Plot the fold-change in the TR-FRET ratio against the logarithm of the N6-(4-Methoxybenzyl)adenosine concentration.

-

Determine the EC50 value for ERK phosphorylation using non-linear regression.

-

Conclusion

N6-(4-Methoxybenzyl)adenosine represents a valuable tool for researchers investigating the role of the adenosine A3 receptor in various physiological and pathological processes. Its selectivity for the A3AR, driven by the N6-substituent, makes it a powerful probe for dissecting A3AR-specific signaling events. The detailed protocols provided herein offer a robust framework for the in vitro characterization of this and other A3AR agonists, enabling a deeper understanding of their therapeutic potential. By employing these self-validating experimental systems, researchers can confidently assess the potency and efficacy of A3AR-targeted compounds, paving the way for the development of novel therapeutics.

References

-

Gallo-Rodriguez, C., et al. (1994). Structure-Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry, 37(5), 636-646. [Link]

-

Kim, J., et al. (2000). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology, 59(6), 633-644. [Link]

-

Schulte, G., & Fredholm, B. B. (2003). The Gs-coupled A2B adenosine receptor recruits divergent pathways to regulate ERK1/2 and p38. Experimental cell research, 290(1), 168-176. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91763, N6-(4-Methoxybenzyl)adenosine. [Link]

-

Fishman, P., et al. (2022). Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data. Pharmaceuticals, 15(6), 725. [Link]

-

National Center for Biotechnology Information. Gene. ADORA3 adenosine A3 receptor [Homo sapiens (human)]. [Link]

-

Varani, K., et al. (2003). Pharmacological and biochemical characterization of adenosine receptors in the human malignant melanoma A375 cell line. British journal of pharmacology, 138(7), 1331–1340. [Link]

-

Borea, P. A., et al. (2016). The A3 adenosine receptor: history and perspectives. Pharmacological reviews, 68(2), 327-349. [Link]

-

Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews. Drug discovery, 5(3), 247–264. [Link]

Sources

- 1. ADORA3 adenosine A3 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Pharmacological and biochemical characterization of adenosine receptors in the human malignant melanoma A375 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of novel A3 adenosine receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

N6-(4-Methoxybenzyl)adenosine Technical Support Center: Formulation & Troubleshooting Guide

Welcome to the application support center for N6-(4-Methoxybenzyl)adenosine . As a highly specialized adenosine analog, this compound poses unique formulation challenges. This guide is engineered for drug development professionals and biochemists, providing field-proven methodologies, mechanistic explanations, and troubleshooting steps to bypass solubility roadblocks.

Thermodynamic Profile & Mechanistic Causality

While unmodified endogenous adenosine maintains moderate aqueous solubility, the addition of the bulky 4-methoxybenzyl (PMB) group at the N6-amine position fundamentally alters its physicochemical behavior.

Why does it resist aqueous dissolution?

The N6-(4-methoxybenzyl) substitution creates a massive hydrophobic footprint. In a solid state, the purine rings undergo

Quantitative Solubility Reference

To prevent precipitation, baseline solvent parameters must be established before beginning any downstream assay. The table below outlines empirical solubility thresholds based on generalized N6-substituted adenosine analogs .

| Solvent System | Max Solvation Limit | Causality & Application Notes |

| Anhydrous DMSO | ~30 – 50 mg/mL | Primary Solvent: DMSO's high dielectric constant effectively disrupts |

| Dimethylformamide (DMF) | ~15 – 25 mg/mL | Secondary Alternative: Useful if DMSO interferes with specific downstream biochemical assays, though harder to evaporate. |

| Absolute Ethanol | < 2.0 mg/mL | Not Recommended: Alcohols lack the necessary polar-aprotic characteristics to break the N6-benzyl hydrophobic networks. |

| Aqueous Buffer (PBS/Water) | < 0.1 mg/mL | Terminal Solvent: Direct powder addition causes instant nucleation. Requires transitional co-solvent matrices for biological assays. |

Troubleshooting FAQs

Q: My N6-(4-Methoxybenzyl)adenosine master stock turned cloudy/milky immediately after I diluted it into PBS. How do I recover it? Root Cause: You are observing a classic "solvent crash." Rapid introduction of an aqueous phase overwhelms the DMSO's solvating capacity. The sudden shift in dielectric constant causes the lipophilic PMB groups to nucleate and form micro-crystals. Resolution: Once crashed, the compound is extremely difficult to re-solvate. Do not attempt to heat or aggressively vortex the crashed solution to force dissolution, as this compromises accurate dosing. Discard the crashed dilution. In the future, you must use a transitional co-solvent cascade (see Methodologies below) to create protective micelles around the compound before aqueous introduction.

Q: I need to run a high-throughput cell viability assay. How do I administer this compound to my cells without exceeding a toxic 0.5% DMSO threshold? Root Cause: Cultured cells are sensitive to high organic solvent loads. Because the compound is practically insoluble in water, you cannot make an intermediate aqueous stock. Resolution: Perform your serial dilutions entirely within 100% DMSO to create a 1000× concentrated intermediate stock. Dilute this 1000× stock directly into your complete, pre-warmed (37°C) cell culture media. The serum proteins (like BSA) in complete media will act as natural carrier proteins, binding the hydrophobic N6-benzyl group and keeping it dispersed without the need for synthetic surfactants.

Self-Validating Experimental Methodologies

Below are step-by-step workflows for transforming raw N6-(4-Methoxybenzyl)adenosine powder into functional biological dosing solutions.

Protocol A: Preparation of an In Vivo Dosing Solution (1 mg/mL)

Animal models require strict limits on DMSO toxicity (ideally <10%). We utilize a step-wise micellar dispersion method specifically formulated for lipophilic nucleoside analogs .

-

Step 1: Primary Dissolution. Weigh 1.0 mg of N6-(4-Methoxybenzyl)adenosine powder into a sterile borosilicate glass vial. Add 100 µL of anhydrous DMSO (10% of final volume). Vortex until visually clear.

-

Step 2: Viscosity Shielding. Add 400 µL of PEG300 (40% of final volume). Vortex aggressively for 30 seconds. The PEG acts as a steric shield against rapid water integration.

-

Step 3: Surfactant Coating. Add 50 µL of Tween-80 (5% of final volume). Vortex until the liquid is entirely homogenous.

-

Step 4: Aqueous Integration (Critical). Slowly add 450 µL of 0.9% Saline (45% of final volume) dropwise—adding no more than 50 µL at a time. Vortex constantly between drops.

-

Self-Validation Check: Hold the final vial against a dark matte background and shine a light through it. If the formulation was successful, the liquid will be clear. If micro-crystals have formed, they will exhibit the Tyndall effect (scattering the light and appearing hazy).

Formulation Decision Tree

Decision tree for formulating N6-(4-Methoxybenzyl)adenosine based on downstream applications.

References

-

MedChemExpress. "N6-(4-Methoxybenzyl)adenosine-d3 | Stable Isotope | MedChemExpress". Accessed via [1]

-

Cayman Chemical. "5'-Deoxyadenosine Product Information". Accessed via [2]

-

TargetMol. "Adenosine | ribonucleoside | TargetMol". Accessed via [3]

-

Bressi, J. C., et al. "Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Required for Normal Sporulation and Persistence." Journal of Medicinal Chemistry. Accessed via[4]

Sources

Overcoming challenges in the quantification of N6-(4-Methoxybenzyl)adenosine.

Welcome to the Technical Support Center for the quantitative analysis of N6-(4-Methoxybenzyl)adenosine .

As a Senior Application Scientist, I frequently see standard LC-MS/MS protocols fail when applied to complex modified nucleosides. N6-(4-Methoxybenzyl)adenosine is a critical chemical tool used to study A1 and A3 adenosine receptor signaling[1]. However, its unique molecular architecture—combining a basic purine ring, a highly labile 4-methoxybenzyl (PMB) moiety, and an N-glycosidic bond—makes it exceptionally prone to analytical artifacts.

This guide abandons generic advice. Instead, we will deconstruct the exact chemical causality behind your quantification failures and provide a self-validating, field-tested workflow to guarantee data integrity.

Part 1: Troubleshooting Guide – The 3 Analytical Bottlenecks

Challenge 1: Acid-Catalyzed PMB Cleavage (The "Disappearing Precursor" Effect)

-

The Symptom: You observe drastically low recovery of the intact molecule, accompanied by massive, unexpected peaks for unsubstituted adenosine in your chromatogram.

-

The Causality: In organic synthesis, the 4-methoxybenzyl (PMB) group is intentionally used because it is highly sensitive to acid-catalyzed cleavage[2],[3]. When you use a standard reversed-phase mobile phase containing 0.1% Formic Acid or TFA, the electron-donating methoxy group stabilizes the formation of a carbocation intermediate. This drives the rapid, spontaneous cleavage of the N6-PMB bond right inside your LC column or autosampler vial.

-

The Solution: Abandon acidic modifiers. Shift to an alkaline or strictly neutral mobile phase system (e.g., 10 mM Ammonium Bicarbonate, pH 8.5) to keep the secondary amine deprotonated and the PMB group structurally locked.

Challenge 2: In-Source Fragmentation of the Glycosidic Bond

-

The Symptom: Your mass spectrometer registers a dominant peak at a mass shift of -132 Da from your precursor, representing the aglycone (the modified adenine base), while the intact [M+H]⁺ signal is weak or noisy.

-

The Causality: The N-glycosidic bond linking the modified adenine base to the ribose ring is both thermally and energetically fragile[4]. Even a slight excess of declustering potential (DP) or fragmentor voltage in the Electrospray Ionization (ESI) source will cleave this bond prior to the first quadrupole[5].

-

The Solution: Implement "Soft ESI" parameters. Drop your fragmentor voltage by 30-50% compared to standard small molecules, reduce your source desolvation temperature to ≤350°C, and rely on the highly specific MRM transition of the PMB carbocation (m/z 121) rather than forcing complete molecular shatter.

Challenge 3: Matrix Suppression and System Interactions

-

The Symptom: Non-linear calibration curves at low concentrations in biological fluids (plasma, cell lysates).

-

The Causality: Adenosine analogs exhibit strong affinity for exposed metal surfaces in stainless-steel LC paths[6], and co-eluting endogenous phospholipids in complex matrices rapidly quench ESI droplet charge capacity[7].

-

The Solution: You must normalize ionization efficiency and extraction recovery. The integration of a stable-isotope-labeled internal standard—specifically N6-(4-Methoxybenzyl)adenosine-d3 —at the earliest step of sample preparation is non-negotiable[8]. Pair this with a polymeric Solid Phase Extraction (SPE) cleanup to strip out phospholipid interferents.

Part 2: Data Presentation & Method Comparison

The following table summarizes the quantitative impact of shifting from a generic LC-MS method to our rationally designed nucleoside protocol.

| Analytical Parameter | Standard Condition (Failure Prone) | Optimized Condition (Self-Validating) | Mechanistic Rationale |

| Aqueous Mobile Phase | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM NH₄HCO₃ in Water (pH 8.5) | Prevents acid-catalyzed hydrolysis of the labile PMB group. |

| Sample Prep | Simple Protein Precipitation (PPT) | Polymeric SPE (e.g., Oasis HLB) | Removes phospholipid matrix suppressors that mask nucleoside signals. |

| Internal Standard | Generic Analog (e.g., Inosine) | N6-(4-Methoxybenzyl)adenosine-d3 | Corrects for exact ion suppression and extraction losses[8]. |

| ESI Source Temp | 500°C - 600°C | 300°C - 350°C | Mitigates thermal cleavage of the N-glycosidic bond[4]. |

| Primary MRM | [M+H]⁺ → Aglycone Base | [M+H]⁺ → m/z 121.1 (PMB cation) | PMB cation is the most energetically favorable and specific fragment. |

Part 3: Step-by-Step Experimental Protocol

1. Sample Preparation (Solid Phase Extraction)

-

Spike 100 µL of biological sample (e.g., plasma) with 10 µL of the internal standard (N6-(4-Methoxybenzyl)adenosine-d3 at 100 ng/mL).

-

Dilute the sample with 400 µL of 5% Ammonium Hydroxide in water to disrupt protein-binding.

-

Condition a Polymeric SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.

-

Load the diluted sample onto the cartridge.

-

Wash with 1 mL of 5% Methanol in water to remove polar interferences.

-

Elute the target analyte with 1 mL of 100% Methanol.

-

Evaporate the eluate to dryness under a gentle stream of Nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase.

2. Chromatographic Separation

-

Column: Cross-linked Hybrid Silica C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) capable of withstanding high pH.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

3. MS/MS Detection (Positive ESI)

-

Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

-

Lower the declustering potential to ~40V to ensure the intact molecule survives the source.

-

Quantifier Transition: m/z 388.2 → 121.1 (Collision Energy: ~20 eV).

-

Qualifier Transition: m/z 388.2 → 256.1 (Aglycone formation, Collision Energy: ~15 eV).

Part 4: Workflows and Logical Pathways

Optimized LC-MS/MS workflow for robust N6-(4-Methoxybenzyl)adenosine quantification.

Mechanistic logic demonstrating why acidic environments destroy N6-PMB-Adenosine.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use a standard silica C18 column with the 10 mM Ammonium Bicarbonate (pH 8.5) mobile phase? A: No. Standard unendcapped or pure silica columns will rapidly dissolve at a pH above 8.0, resulting in high column backpressure and shifting retention times. You must use a column designed for high pH, such as a hybrid organic-inorganic silica particle (e.g., BEH technology) or a highly cross-linked stationary phase.

Q: In my MS/MS spectra, the largest product ion is m/z 121. Is this correct? A: Yes. The m/z 121 ion represents the 4-methoxybenzyl carbocation. Because the methoxy group strongly stabilizes the positive charge, this bond cleaves very efficiently under collision-induced dissociation (CID). It serves as an excellent, highly specific quantifier ion.

Q: Why does standard protein precipitation (PPT) yield such poor reproducibility for this analyte? A: PPT merely drops out large proteins but leaves behind massive amounts of endogenous phospholipids. Since N6-(4-Methoxybenzyl)adenosine elutes in the hydrophobic region of the chromatogram, it co-elutes exactly where phospholipids do, causing severe ion suppression in the ESI source[7]. SPE actively washes these suppressors away.

Q: Can I use this compound in functional biological assays? A: Yes. N6-(4-Methoxybenzyl)adenosine is an active N6-substituted adenosine derivative that binds primarily to the A1 and A3 adenosine receptors, which are G-protein coupled receptors (GPCRs) critically involved in regulating intracellular cyclic AMP (cAMP) levels and immune regulation[1].

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. scispace.com [scispace.com]

- 8. medchemexpress.com [medchemexpress.com]

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: N6-(4-Methoxybenzyl)adenosine vs. N6-benzyladenosine

In the landscape of adenosine analog research, N6-benzyladenosine and its derivatives have emerged as compounds of significant interest, bridging the fields of plant biology and human therapeutics. Initially recognized for their potent cytokinin activity, these molecules are now increasingly scrutinized for their anti-proliferative and apoptosis-inducing effects in cancer cell lines. This guide provides a detailed comparative analysis of N6-benzyladenosine and a key derivative, N6-(4-Methoxybenzyl)adenosine, to inform researchers, scientists, and drug development professionals on their distinct and overlapping biological activities.

Structural and Physicochemical Distinction

At their core, both molecules share the N6-benzyladenosine scaffold. The critical distinction lies in the substitution on the benzyl ring. N6-(4-Methoxybenzyl)adenosine features a methoxy (-OCH3) group at the para (4th) position of the benzyl moiety. This seemingly minor addition can significantly influence the molecule's electronic properties, hydrophobicity, and steric profile, thereby altering its interaction with biological targets.

Table 1: Physicochemical Properties

| Property | N6-benzyladenosine | N6-(4-Methoxybenzyl)adenosine |

| Molecular Formula | C₁₇H₁₉N₅O₄ | C₁₈H₂₁N₅O₅ |

| Molecular Weight | 357.37 g/mol | 387.39 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Key Structural Difference | Unsubstituted benzyl ring | Methoxy group at para-position of benzyl ring |

Comparative Biological Activity: A Tale of a Single Moiety

The presence of the 4-methoxy group serves as a critical determinant in the biological activity profile, modulating everything from cytokinin effects to adenosine receptor selectivity and anticancer potency.

Cytokinin Activity

Both compounds are recognized as synthetic cytokinins, a class of phytohormones that promote cell division and growth in plants. They are frequently used in various plant bioassays to assess this activity.[1] The majority of N6-benzyladenosine derivatives exhibit high activity in assays such as the tobacco callus, wheat leaf senescence, and Amaranthus bioassays.[1] While direct comparative studies are limited, the structure-activity relationships in cytokinin activity often show that substitutions on the benzyl ring can modulate potency. Researchers leveraging these compounds for agricultural or biotechnological applications should consider that even subtle modifications can lead to different outcomes in specific plant systems or processes.[1]

Anti-proliferative and Cytotoxic Effects

A primary focus of current research is the anticancer potential of these adenosine analogs. Both N6-benzyladenosine and its derivatives have demonstrated potent growth-inhibitory and apoptosis-inducing effects across a range of cancer cell lines.

-

N6-benzyladenosine : This compound has been shown to suppress the growth of various neoplastic cells, including bladder carcinoma (T24), glioma (U87MG), and leukemia (L1210).[2][3][4] It induces cell cycle arrest at the G0/G1 phase and triggers apoptosis through the activation of caspase-3 and caspase-9.[2][4]

-

N6-(4-Methoxybenzyl)adenosine : Studies on structure-activity relationships of adenosine derivatives have indicated that a 4-methoxy group on the benzyl ring can favorably influence selectivity, particularly for the A3 adenosine receptor.[5][6] This altered receptor affinity can translate to differential anti-proliferative effects in cell lines where specific adenosine receptor subtypes play a key role in proliferation signaling.

Table 2: Comparative Anti-proliferative Activity

| Compound | Cell Line | Effect | Key Finding |

| N6-benzyladenosine | T24 (Bladder Carcinoma) | G0/G1 cell cycle arrest, apoptosis, actin cytoskeleton disorganization.[4] | Demonstrates anti-proliferative effects without causing genotoxic damage.[4] |

| N6-benzyladenosine | U87MG (Glioma) | Inhibition of growth, induction of apoptosis.[2] | Interferes with the mevalonate pathway by inhibiting FPPS.[2][7] |

| N6-benzyladenosine | L1210 (Leukemia) | Growth inhibition.[3] | Serves as a benchmark for comparing the activity of other N6-substituted analogs.[3] |

| N6-(substituted)benzyladenosines | Various | Potency and selectivity at A3 adenosine receptors are enhanced.[5][6] | The 4-methoxy group specifically was found to best favor A3 selectivity.[5][6] |

Adenosine Receptor (AR) Agonism

The physiological functions of adenosine in animals are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[8] N6-benzyladenosine and its analogs act as agonists at these receptors.[2] The substitution on the N6-benzyl group is a key determinant of selectivity.

Structure-activity relationship studies have shown that a 4-methoxy group on the benzyl substituent enhances selectivity for the A3 adenosine receptor.[5][6] The A3 receptor is implicated in various physiological and pathological processes, including inflammation, immune responses, and cell proliferation, making A3-selective agonists like N6-(4-Methoxybenzyl)adenosine valuable tools for research and potential therapeutic development.[5]

Mechanistic Insights: Common Pathways, Modulated Outcomes

While both compounds can trigger similar downstream cellular events, the efficiency and specificity of these actions can be traced back to their differential interactions with upstream targets like adenosine receptors and metabolic enzymes.

Induction of Apoptosis via Caspase Activation

A shared mechanism for the anticancer activity of both compounds is the induction of programmed cell death, or apoptosis. Treatment with N6-benzyladenosine leads to chromatin condensation, the formation of apoptotic bodies, and the activation of key executioner caspases.[2] Specifically, an increase in caspase-3 and caspase-9 activity is observed, indicating the involvement of the intrinsic apoptotic pathway.[2]

Caption: Intrinsic apoptosis pathway activated by N6-substituted adenosines.

Inhibition of the Mevalonate Pathway

A significant finding in the mechanism of N6-benzyladenosine is its ability to interfere with the mevalonate pathway by inhibiting Farnesyl Pyrophosphate Synthase (FPPS).[2][7] This enzyme is crucial for producing isoprenoids, which are essential for the post-translational modification (prenylation) of small GTPases like Ras.[7] Since Ras proteins are frequently implicated in cancer cell proliferation and survival, FPPS inhibition represents a key anti-neoplastic strategy.[9] The impact of the 4-methoxy group on FPPS inhibition specifically requires further investigation but represents a plausible point of differential activity.

Caption: Inhibition of the Mevalonate pathway via FPPS.

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison, this section provides validated, step-by-step protocols for key assays.

Protocol: Cytokinin Activity - Wheat Leaf Senescence Assay

This bioassay measures the ability of a cytokinin to delay chlorophyll degradation in detached leaves, a hallmark of senescence.[10]

Methodology:

-

Plant Material: Use fully expanded primary leaves from 8-10 day old wheat seedlings (Triticum aestivum).

-

Preparation: Excise 1 cm segments from the middle of the leaves.

-

Incubation: Float 10 leaf segments in a petri dish containing 5 mL of the test solution (N6-benzyladenosine or N6-(4-Methoxybenzyl)adenosine at various concentrations, e.g., 0.1, 1, 10, 100 µM) or a control solution (e.g., 1% DMSO).

-

Dark Treatment: Keep the dishes in complete darkness at 25°C for 72-96 hours to induce senescence.

-

Chlorophyll Extraction: Blot the segments dry, weigh them, and homogenize in 5 mL of 80% ethanol.

-

Quantification: Centrifuge the homogenate at 5000 x g for 10 minutes. Measure the absorbance of the supernatant at 665 nm.

-

Analysis: Higher absorbance indicates higher chlorophyll content and thus greater anti-senescence (cytokinin) activity.

Caption: Workflow for the CCK-8 Cell Viability Assay.

Conclusion and Strategic Outlook

The comparison between N6-(4-Methoxybenzyl)adenosine and N6-benzyladenosine provides a clear example of how subtle structural modifications can fine-tune biological activity.

-

N6-benzyladenosine serves as a robust parent compound with well-documented anti-proliferative and apoptosis-inducing activities across multiple cancer types. Its mechanisms, involving caspase activation and FPPS inhibition, are established foundations for further analog development.

-

N6-(4-Methoxybenzyl)adenosine , by virtue of its 4-methoxy group, exhibits enhanced selectivity for the A3 adenosine receptor. [5][6]This positions it as a more specialized tool for investigating A3-mediated signaling and as a potential therapeutic candidate for diseases where A3 receptor modulation is beneficial.

For drug development professionals, the choice between these compounds depends on the strategic goal. N6-benzyladenosine is a strong candidate for broad-spectrum anti-proliferative screening, while N6-(4-Methoxybenzyl)adenosine offers a more targeted approach for A3-centric therapeutic strategies. Future research should focus on direct, side-by-side comparisons of these compounds in various cancer models and further elucidate how the 4-methoxy group quantitatively impacts FPPS inhibition and downstream signaling.

References

-

Dutta, S. P., Tritsch, G. L., Cox, C., & Chheda, G. B. (1975). Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry, 18(8), 780–783. [Link]

-

Dolezal, K., Popa, I., Hauserová, E., Spíchal, L., Chakrabarty, K., Novák, O., Krystof, V., Voller, J., Holub, J., & Strnad, M. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Bioorganic & Medicinal Chemistry, 15(11), 3737-3747. [Link]

-

Ghavami, S., Rzeszotek, S., Avdonin, V., & Matuszak, N. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7196. [Link]

-

Institute of Molecular and Translational Medicine. Biologically active derivatives of N6-benzyladenosine-5´-monophosphate. [Link]

-

Dora Agri-Tech. (2024, May 26). Bioassay of Cytokinin. [Link]

-

Mencattini, A., Sestili, P., & Fimognari, C. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry, 13(4), 672–678. [Link]

-

Kim, J., Wessjohann, L. A., & Jacobson, K. A. (1995). Structure-Activity Relationships of N6-Benzyladenosine-5'-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry, 38(21), 4234-4243. [Link]

-

Lopera-Lopera, D. A., & Rodrigues, F. A. (2018). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Molecules, 23(9), 2356. [Link]

-

ChEMBL | EMBL-EBI. Document: Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. (CHEMBL1127835). [Link]

Sources

- 1. Preparation, biological activity and endogenous occurrence of N6-benzyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Document: Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. (CHEMBL1127835) - ChEMBL [ebi.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]

A Comparative Analysis of the Cytokinin Activity of N6-(4-Methoxybenzyl)adenosine and Other Key Cytokinins

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant development, cytokinins stand as a pivotal class of phytohormones, orchestrating cell division, growth, and differentiation.[1] The N6-substituted adenine derivatives, in particular, have been a subject of extensive research due to their potent biological activities. This guide provides an in-depth comparison of the cytokinin activity of a synthetic derivative, N6-(4-Methoxybenzyl)adenosine, with the well-characterized natural and synthetic cytokinins: trans-zeatin, kinetin, and 6-benzylaminopurine (BAP).

This analysis is grounded in the established bioassays for cytokinin activity and delves into the structure-activity relationships that govern the efficacy of these molecules. While direct comparative quantitative data for N6-(4-Methoxybenzyl)adenosine in classical plant bioassays is not extensively available in peer-reviewed literature, we will extrapolate its potential activity based on robust studies of related N6-benzyladenine derivatives.[2][3]

The Molecular Basis of Cytokinin Action: A Two-Component Signaling Pathway

To appreciate the nuances in the activity of different cytokinins, it is essential to understand their mechanism of action. Cytokinin signaling in plants is mediated by a multi-step phosphorelay system, analogous to the two-component signaling systems in bacteria. This pathway is initiated by the binding of a cytokinin to a histidine kinase receptor located in the endoplasmic reticulum membrane. This binding event triggers the autophosphorylation of the receptor. The phosphate group is then transferred to a phosphotransfer protein, which subsequently phosphorylates type-B response regulators in the nucleus. These activated type-B response regulators are transcription factors that modulate the expression of a wide array of genes, including those encoding type-A response regulators, which act as negative regulators of the pathway.

Caption: The Cytokinin Signaling Pathway.

Evaluating Cytokinin Potency: Key Bioassays

The cytokinin activity of a compound is empirically determined through standardized bioassays that measure a specific physiological response. Here, we detail the methodologies for three widely accepted bioassays.

The Tobacco Callus Bioassay

This classic bioassay relies on the principle that cytokinins, in the presence of an auxin, are essential for inducing and sustaining cell division (cytokinesis) in undifferentiated plant cells, known as callus.[4][5]

Experimental Rationale: Tobacco (Nicotiana tabacum) callus is particularly well-suited for this assay due to its high sensitivity to exogenous cytokinins and its ability to grow robustly in vitro.[6] The synergistic requirement of both auxin and cytokinin for callus proliferation provides a specific measure of a compound's cytokinin activity.

Experimental Protocol:

-

Explant Preparation: Young, healthy leaves from aseptically grown tobacco plants are surface-sterilized. Leaf discs of a uniform size (e.g., 1 cm²) are excised.

-

Culture Medium: A basal medium, such as Murashige and Skoog (MS) medium, is prepared, supplemented with a constant, suboptimal concentration of an auxin (e.g., 2 mg/L α-naphthaleneacetic acid, NAA) and varying concentrations of the cytokinin to be tested. The medium is solidified with agar.

-

Inoculation and Incubation: The leaf explants are placed on the prepared medium in sterile petri dishes. The cultures are then incubated in the dark at a controlled temperature (e.g., 25°C) for 3-4 weeks.

-

Data Collection and Analysis: The fresh weight of the callus produced from each explant is measured. A dose-response curve is generated by plotting the mean callus fresh weight against the logarithm of the cytokinin concentration. The activity of the test compound is compared to that of a standard cytokinin like kinetin or BAP.

Caption: Tobacco Callus Bioassay Workflow.

The Soybean Hypocotyl Bioassay

This bioassay is a modification of the soybean callus assay and offers several advantages, including greater sensitivity, reproducibility, and a more rapid response time.[7][8] It measures the cytokinin-induced increase in fresh weight of soybean hypocotyl sections.

Experimental Rationale: Soybean (Glycine max) hypocotyl tissues exhibit a pronounced cell division and expansion response to cytokinins in the presence of auxin.[7] The use of uniform hypocotyl sections reduces the variability often encountered with callus cultures.

Experimental Protocol:

-

Seedling Preparation: Soybean seeds are surface-sterilized and germinated in the dark on a sterile, hormone-free medium.

-

Explant Excision: After 5-7 days, the hypocotyls are excised from the seedlings. The apical and basal ends are discarded, and the central portion is cut into uniform thin sections (e.g., 1-2 mm).

-

Culture Medium: A basal medium (e.g., MS) is prepared with a constant concentration of an auxin (e.g., 2,4-D) and a range of concentrations of the test cytokinin.

-

Inoculation and Incubation: A standardized number of hypocotyl sections are placed in flasks containing the liquid culture medium. The flasks are then incubated on a shaker in the dark at a controlled temperature (e.g., 25°C) for a specified period (e.g., 5-9 days).

-

Data Collection and Analysis: The hypocotyl sections are removed from the medium, blotted dry, and their fresh weight is determined. A dose-response curve is constructed, and the activity is compared against a standard.

Caption: Soybean Hypocotyl Bioassay Workflow.

The Amaranthus Betacyanin Bioassay

This bioassay is based on the ability of cytokinins to induce the synthesis of the red pigment betacyanin in the cotyledons and hypocotyls of Amaranthus seedlings.[9][10] It is a rapid and sensitive assay that does not require sterile conditions.

Experimental Rationale: The synthesis of betacyanin in Amaranthus is a cytokinin-dependent process. The intensity of the red color produced is directly proportional to the concentration of the applied cytokinin, providing a quantitative measure of its activity.[11]

Experimental Protocol:

-

Seedling Germination: Amaranthus caudatus seeds are germinated on filter paper moistened with distilled water in petri dishes and kept in the dark for 72 hours at a controlled temperature (e.g., 25°C).

-

Explant Preparation: The cotyledons with a small portion of the hypocotyl are excised from the germinated seedlings.

-

Incubation: The explants are floated in petri dishes containing a phosphate buffer solution with varying concentrations of the test cytokinin. The dishes are then incubated under continuous light for 18-24 hours.

-

Pigment Extraction and Quantification: The explants are placed in a known volume of distilled water and frozen and thawed twice to lyse the cells and release the betacyanin. The absorbance of the resulting red solution is measured spectrophotometrically at approximately 540 nm.

-